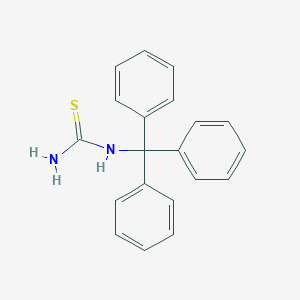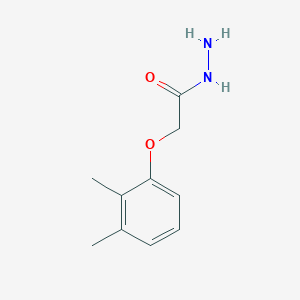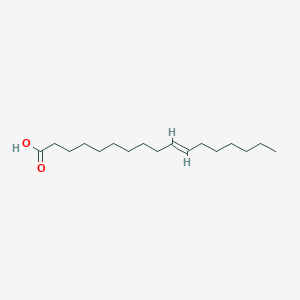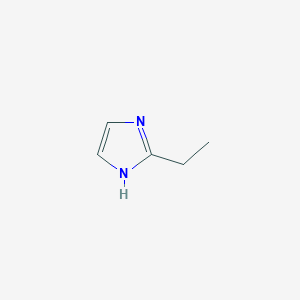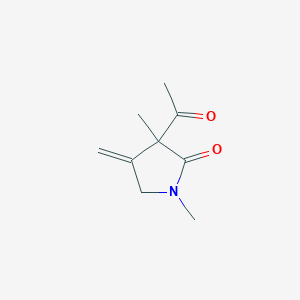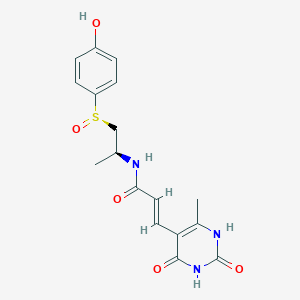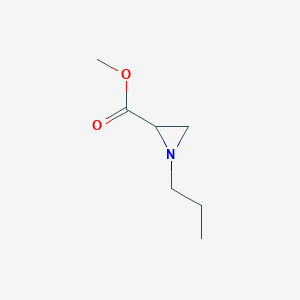
Methyl 1-propylaziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-propylaziridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of aziridine, a cyclic organic compound that contains a three-membered ring of carbon and nitrogen atoms. The methyl 1-propylaziridine-2-carboxylate is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of methyl 1-propylaziridine-2-carboxylate is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophiles in biological systems. It has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides.
Effets Biochimiques Et Physiologiques
Methyl 1-propylaziridine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been studied for its potential use as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, it has been shown to have anticancer properties, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-propylaziridine-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations, such as its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the study of methyl 1-propylaziridine-2-carboxylate. One possible direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the study of its potential use as a drug delivery system, particularly for the treatment of brain disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
Conclusion:
In conclusion, methyl 1-propylaziridine-2-carboxylate is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in scientific research.
Méthodes De Synthèse
The synthesis of methyl 1-propylaziridine-2-carboxylate involves the reaction of 1-propylamine with glycidyl methacrylate in the presence of a catalyst. The reaction proceeds via the addition of the amine to the epoxide ring, followed by the ring-opening reaction to form the aziridine ring. The resulting product is then purified using column chromatography, and the purity is confirmed using nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
Methyl 1-propylaziridine-2-carboxylate has potential applications in various scientific research fields. It can be used as a building block for the synthesis of other compounds, such as amino acids, peptides, and nucleosides. It can also be used as a chiral auxiliary in asymmetric synthesis. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Numéro CAS |
131389-84-9 |
|---|---|
Nom du produit |
Methyl 1-propylaziridine-2-carboxylate |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
methyl 1-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-8-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
Clé InChI |
BDKDUHBURMRWLZ-UHFFFAOYSA-N |
SMILES |
CCCN1CC1C(=O)OC |
SMILES canonique |
CCCN1CC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



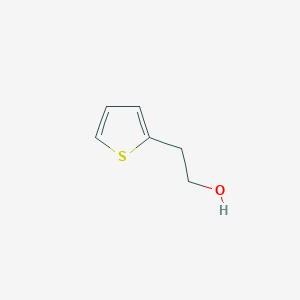
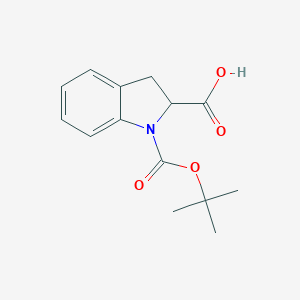
![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)
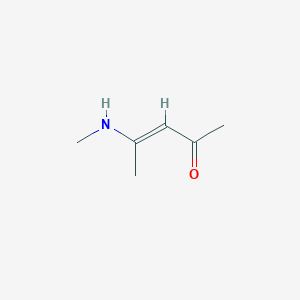
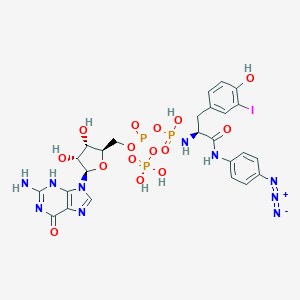
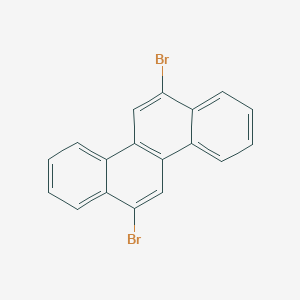
![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
